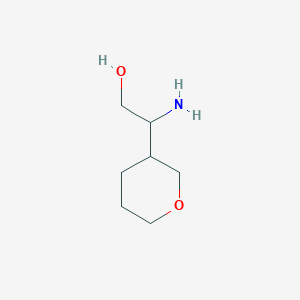

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

Description

Properties

IUPAC Name |

2-amino-2-(oxan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-7(4-9)6-2-1-3-10-5-6/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEERARMUTRRHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"chemical properties of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol"

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and fine chemical synthesis, researchers often encounter novel molecular scaffolds for which extensive public data is not yet available. This guide addresses such a case: This compound . While direct, comprehensive experimental data for this specific molecule is sparse in peer-reviewed literature, its constituent functional groups—a primary 1,2-amino alcohol and a tetrahydropyran (THP) ring—are well-understood and of significant interest to medicinal chemists.

This document, therefore, adopts a predictive and principles-based approach. By dissecting the molecule's structure and drawing authoritative parallels from analogous compounds, we can construct a robust technical profile. This guide is designed for researchers, scientists, and drug development professionals, providing a foundational understanding of the molecule's expected properties, reactivity, and potential applications, thereby enabling informed decisions in synthesis, screening, and development programs.

Molecular Structure and Stereochemistry

This compound is a chiral amino alcohol. Its structure features a tetrahydropyran (THP) ring substituted at the 3-position with an aminoethanol group. The carbon atom alpha to the THP ring is a stereocenter, bearing both the amine (-NH₂) and hydroxymethyl (-CH₂OH) groups.

The THP ring is a common motif in medicinal chemistry, often valued for its metabolic stability and its ability to act as a conformationally constrained, polar ether. The 1,2-amino alcohol functional group is a key pharmacophore found in numerous bioactive molecules and serves as a versatile synthetic handle.[1]

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the predicted properties based on its structural components.

| Property | Predicted Value / Characteristic | Rationale and Authoritative Comparison |

| Molecular Formula | C₇H₁₅NO₂ | Derived from structural analysis. |

| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Colorless to off-white solid or viscous liquid. | Similar small amino alcohols, like ethanolamine, are viscous liquids or low-melting solids.[3] |

| Water Solubility | High | The presence of polar amine and hydroxyl groups, along with the ether oxygen, suggests strong hydrogen bonding with water, similar to ethanolamine which is highly water-soluble.[1][4] |

| logP (Octanol/Water) | -1.0 to 0.5 | The hydrophilic amino alcohol portion will dominate, but the THP ring adds lipophilicity compared to simpler amino alcohols. For comparison, ethanolamine's logP is approximately -1.3 to -1.5.[1] |

| pKa (Strongest Basic) | ~9.5 | The primary amine is the most basic site. This is consistent with the pKa of ethanolamine.[1] |

| pKa (Strongest Acidic) | ~15.5 | The primary alcohol is the most acidic proton, comparable to that of ethanolamine.[1] |

| Stereochemistry | Exists as a pair of enantiomers (R/S) | Due to the chiral center at the carbon bearing the amine and hydroxymethyl groups. The stereochemistry at C3 of the THP ring adds further diastereomeric possibilities. |

Proposed Synthesis Strategy

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Below is a proposed, logical synthetic workflow for accessing this compound, designed for flexibility and control.

Causality Behind Experimental Choices: The chosen pathway, a modified Strecker synthesis, is a classic and reliable method for generating α-amino acids and their derivatives. Starting from a commercially available or readily prepared aldehyde allows for a convergent and efficient route. The choice of reducing agents is critical: Lithium aluminum hydride (LAH) is selected for its potency in reducing both nitriles and esters/amides simultaneously, which is a key efficiency in the final step. Protecting group strategy, while not explicitly detailed, would be a critical consideration in a real-world synthesis to prevent side reactions, particularly N-alkylation after the amine is formed.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetonitrile

-

To a stirred solution of Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in 1:1 ethanol/water, add ammonium chloride (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.

Step 2: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid

-

To the crude aminonitrile from the previous step, add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110°C) for 12-18 hours.

-

Monitor the disappearance of the nitrile peak via IR spectroscopy.

-

Cool the reaction to room temperature and adjust the pH to ~3-4 with a suitable base (e.g., NaOH) to precipitate the amino acid.

-

Filter the resulting solid, wash with cold water and then ethanol, and dry under vacuum.

Step 3: Reduction to this compound

-

Suspend lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the amino acid from Step 2 portion-wise to the LAH suspension. (Caution: Exothermic reaction and hydrogen gas evolution) .

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LAH in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.

-

Wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude final product, which can be further purified by column chromatography or crystallization.

Chemical Reactivity and Potential Applications

The reactivity of this molecule is governed by its primary amine and primary alcohol functional groups.

-

Amine Reactivity: The primary amine is nucleophilic and basic. It will readily undergo:

-

Salt formation with acids.

-

Acylation with acid chlorides or anhydrides to form amides.

-

Reductive amination with aldehydes or ketones.

-

Alkylation with alkyl halides.

-

-

Alcohol Reactivity: The primary alcohol is a nucleophile and can be:

-

Esterified with carboxylic acids or their derivatives.

-

Oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC for the aldehyde, Jones reagent for the acid).

-

Converted to an ether via Williamson ether synthesis.

-

-

Applications in Drug Discovery:

-

Chiral Building Block: As a chiral molecule, it can be used in the asymmetric synthesis of complex drug candidates.

-

Pharmacophore: The 1,2-amino alcohol motif is a known binder to many biological targets, including proteases and kinases.

-

Improved Pharmacokinetics: The THP ring is often incorporated into drug candidates to increase metabolic stability and modulate solubility and lipophilicity, potentially improving oral bioavailability.[5] Many compounds containing pyran rings exhibit a wide range of biological activities.[6][7]

-

Expected Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.

| Technique | Expected Signature |

| ¹H NMR | - Multiplets in the range of 3.3-4.0 ppm (protons adjacent to the ring oxygen and the -CH₂OH group). - A broad singlet for -NH₂ and -OH protons (exchangeable with D₂O). - Complex multiplets in the aliphatic region (1.2-2.0 ppm) for the THP ring protons. - A distinct multiplet for the proton at the C3 position of the THP ring. |

| ¹³C NMR | - Signals in the range of 60-80 ppm for carbons bonded to oxygen. - A signal around 50-60 ppm for the chiral carbon bonded to the nitrogen. - Aliphatic signals in the range of 20-40 ppm for the remaining THP ring carbons.[8] |

| FT-IR (cm⁻¹) | - Broad absorption band from 3200-3500 cm⁻¹ (O-H and N-H stretching). - Sharp peaks around 2850-2950 cm⁻¹ (C-H stretching). - A strong peak around 1050-1150 cm⁻¹ (C-O stretching for the alcohol and ether). - A peak around 1600 cm⁻¹ (N-H bending). |

| Mass Spec (MS) | - Expected [M+H]⁺ ion at m/z = 146.11. - Common fragmentation patterns would include the loss of H₂O (m/z = 128) and the loss of the -CH₂OH group (m/z = 115). |

Conclusion

This compound represents a promising, albeit underexplored, chemical entity. Its structure combines the desirable pharmacokinetic properties of the tetrahydropyran ring with the versatile reactivity and pharmacophoric significance of the 1,2-amino alcohol motif. The predictive analysis and proposed synthetic strategies outlined in this guide provide a critical foundation for researchers to synthesize, characterize, and evaluate this molecule. Its potential as a chiral building block in the development of new therapeutics warrants further investigation and positions it as a valuable target for both academic and industrial research programs.

References

-

A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Growing Science. [Link]

-

Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Cheméo. [Link]

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC. [Link]

-

Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

-

Showing Compound 2-Aminoethanol (FDB000769). FooDB. [Link]

-

Ethanol, 2-amino- - Substance Details. US EPA. [Link]

-

ETHANOLAMINE (2-AMINOETHANOL). Occupational Safety and Health Administration. [Link]

-

Synthesis of 2-amino-4H-pyran-3-carbonitriles 3a-q a. ResearchGate. [Link]

-

Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PMC. [Link]

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

-

2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

-

Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. MDPI. [Link]

Sources

- 1. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 2. 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol | 889949-63-7 [sigmaaldrich.com]

- 3. ETHANOLAMINE (2-AMINOETHANOL) | Occupational Safety and Health Administration [osha.gov]

- 4. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol. As a molecule possessing multiple chiral centers and a flexible heterocyclic ring, its ¹H NMR spectrum presents a fascinating case study in stereochemical analysis. This document will delve into the predicted chemical shifts, coupling constants, and multiplicity patterns, with a special focus on the impact of diastereotopicity. The principles outlined herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds in the field of drug discovery and development.

Introduction: The Structural Complexity and Spectroscopic Challenge

This compound is a chiral amino alcohol derivative containing a tetrahydropyran (THP) ring. The presence of two stereocenters—one at the C3 position of the THP ring and the other at the carbon atom bearing the amino and ethanol substituents—gives rise to the possibility of four stereoisomers. The analysis of the ¹H NMR spectrum is paramount for the structural elucidation and stereochemical assignment of this molecule. The conformational flexibility of the six-membered THP ring, which typically adopts a chair conformation, combined with the presence of diastereotopic protons, results in a complex and information-rich spectrum. A thorough understanding of this spectrum is crucial for confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following sections provide a detailed prediction of the ¹H NMR spectrum of this compound. The predictions are based on established principles of NMR spectroscopy and data from analogous structures, including tetrahydropyran derivatives and amino alcohols.[1][2][3]

Molecular Structure and Proton Labeling

To facilitate the spectral analysis, the protons of this compound are systematically labeled as shown in the diagram below. The chair conformation of the tetrahydropyran ring is assumed to be the most stable, with the bulky aminoethanol substituent preferably in an equatorial position to minimize steric hindrance.

Caption: Labeled structure of this compound.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR data is summarized in the table below. The chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 1.0 - 5.0 | Broad singlet | - |

| NH₂ | 1.0 - 5.0 | Broad singlet | - |

| H6eq, H2eq | 3.8 - 4.1 | Multiplet | - |

| H8a, H8b | 3.5 - 3.8 | Multiplet (AB quartet of doublets) | Jgem ≈ 10-12, Jvic ≈ 4-6 |

| H6ax, H2ax | 3.3 - 3.6 | Multiplet | - |

| H7 | 2.8 - 3.2 | Multiplet | - |

| H3a | 1.8 - 2.2 | Multiplet | - |

| H5eq, H4eq | 1.6 - 1.9 | Multiplet | - |

| H5ax, H4ax | 1.2 - 1.5 | Multiplet | - |

Detailed Spectral Interpretation

-

Labile Protons (OH and NH₂): The chemical shifts of the hydroxyl (OH) and amine (NH₂) protons are highly variable and depend on factors such as solvent, concentration, and temperature.[4] They often appear as broad singlets due to rapid chemical exchange and quadrupole broadening (for NH₂).[2][5] Their signals can be confirmed by D₂O exchange, which results in their disappearance from the spectrum.

-

Tetrahydropyran Ring Protons (H2, H4, H5, H6):

-

The protons on carbons adjacent to the ring oxygen (C2 and C6) are the most deshielded of the ring protons, appearing in the range of 3.3 - 4.1 ppm.[6] The equatorial protons (H2eq, H6eq) are typically found at a lower field than their axial counterparts (H2ax, H6ax) due to the anisotropic effect of the C-O bonds.

-

The protons on C4 and C5 will appear at a higher field (1.2 - 1.9 ppm), which is characteristic of aliphatic CH₂ groups in a cyclic ether.[3]

-

Diastereotopicity and Coupling: Due to the chiral center at C3, the geminal protons on C2, C4, C5, and C6 are diastereotopic.[7][8] This means that even in the absence of vicinal coupling, they would appear as two separate signals. In reality, they will exhibit complex splitting patterns due to both geminal and vicinal coupling. For instance, H6a and H6e will couple to each other (geminal coupling, ²J ≈ -10 to -13 Hz) and to the vicinal protons on C5. The magnitude of the vicinal coupling constants (³J) will depend on the dihedral angle, with axial-axial couplings being the largest (³Jax,ax ≈ 8-12 Hz), followed by axial-equatorial (³Jax,eq ≈ 2-5 Hz) and equatorial-equatorial couplings (³Jeq,eq ≈ 1-3 Hz).[9]

-

-

Side Chain Protons (H7, H8a, H8b):

-

The methine proton H7 , being attached to a carbon bearing both a nitrogen and another carbon, is expected to resonate in the 2.8 - 3.2 ppm region. It will be split by H3a and the diastereotopic protons H8a and H8b, likely resulting in a complex multiplet.

-

The methylene protons of the ethanol group, H8a and H8b , are diastereotopic due to the adjacent chiral center at C7.[10][11] They are expected to appear as a complex multiplet, potentially an AB quartet of doublets, in the 3.5 - 3.8 ppm range, being deshielded by the adjacent hydroxyl group.[12] They will couple with each other (geminal coupling) and with H7 (vicinal coupling).

-

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible ¹H NMR spectrum is contingent on a well-defined experimental protocol. The following provides a standardized workflow for the acquisition of high-quality data for this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is required. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable choices. CD₃OD can be advantageous as it will exchange with the labile OH and NH₂ protons, simplifying the spectrum by removing their signals.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 4 s | Provides good resolution. |

| Spectral Width (SW) | 16 ppm | Covers the entire expected range of proton chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

Experimental Workflow Diagram

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is complex, yet highly informative. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all protons in the molecule. The key to a successful interpretation lies in the recognition of the diastereotopic nature of several proton pairs, which arises from the presence of two chiral centers. This guide provides a foundational framework for the analysis of this and structurally related molecules, serving as a practical tool for researchers in the pharmaceutical and chemical sciences. The combination of a robust experimental protocol and a thorough understanding of the underlying spectroscopic principles is essential for ensuring the structural integrity and purity of novel chemical entities.

References

-

Lambert, J. B., & Keske, R. G. (1966). The stereodependent effect of oxygen on the chemical shifts and vicinal coupling constants of tetrahydropyran. Journal of the American Chemical Society, 88(24), 620-624. [Link]

-

Chem.libretexts.org. (2025). Spotting diastereotopic protons in the NMR spectrum. [Link]

-

Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? [Link]

-

Reddit. (2020). How do amines and alcohols show up in NMR? [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Homotopic, Enantiotopic, Diastereotopic Protons. [Link]

-

ResearchGate. (2022). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. [Link]

-

University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

-

Sciforum. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

-

ResearchGate. (2004). Absolute configuration of amino alcohols by H-1-NMR. [Link]

-

University College London. Chemical shifts. [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

-

Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

-

Modgraph. (2000). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

-

Thieme. (2009). 3. 1H NMR Spectroscopy. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

-

YouTube. (2020). How to calculate coupling constant - 1H-NMR spectroscopy. [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (1971). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

-

Growing Science. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

SciELO. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. [Link]

-

FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Advanced 13C NMR Characterization of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

Executive Summary

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol represents a critical bifunctional scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity arises from the fusion of a saturated oxygen heterocycle (tetrahydropyran) with a polar amino-alcohol tail.

This guide provides a rigorous framework for the 13C NMR analysis of this molecule. Unlike simple aliphatic chains, this compound presents two distinct stereocenters (

Structural Logic & Fragment Analysis

To accurately assign the 13C spectrum, the molecule must be deconstructed into two magnetically distinct domains.

Domain A: The Tetrahydropyran (THP) Ring

-

Features: A saturated 6-membered ether ring.

-

Key Shifts: The oxygen atom deshields positions 2 and 6 significantly. Position 3 is the linkage point, converting a methylene (

) to a methine (

Domain B: The Aminoethanol Side Chain

-

Features: A polar 1,2-amino alcohol motif.[1]

-

Key Shifts: The nitrogen and oxygen atoms create a distinct "push-pull" electronic environment. The terminal

is highly deshielded, while the chiral

Predicted 13C NMR Profile

The following data represents high-confidence chemical shift predictions based on chemometric additivity rules for amino-functionalized ethers in DMSO-d6 .

Note on Stereoisomerism: As this molecule contains two chiral centers, the commercial material is often a mixture of diastereomers (e.g., R,R and R,S). You must expect signal doubling for carbons near the chiral centers (C3, C7, C8).

Table 1: Chemical Shift Assignments (DMSO-d6)

| Carbon Label | Type | Predicted Shift (δ ppm) | DEPT-135 Phase | Structural Environment |

| C2 (Pyran) | 69.5 - 71.0 | Negative | O-methylene (Ring) | |

| C6 (Pyran) | 67.0 - 68.5 | Negative | O-methylene (Ring) | |

| C8 (Ethanol) | 63.5 - 65.0 | Negative | ||

| C7 (Ethanol) | 54.0 - 56.0 | Positive | ||

| C3 (Pyran) | 36.5 - 38.5 | Positive | Ring Linkage (Chiral Center) | |

| C4 (Pyran) | 26.0 - 28.0 | Negative | Ring methylene | |

| C5 (Pyran) | 22.0 - 24.0 | Negative | Ring methylene |

Analyst Note: If analyzing in CDCl3 , shifts for C7 and C8 typically move downfield by +1.0 to +2.0 ppm due to the lack of hydrogen-bond disruption compared to DMSO.

Experimental Protocol

Solvent Selection Strategy

While CDCl3 is standard, DMSO-d6 is the superior choice for this specific analyte for two reasons:

-

Solubility: The polar amino-alcohol moiety can lead to aggregation or poor solubility in chloroform.

-

Exchangeable Protons: DMSO slows the exchange of

and

Acquisition Parameters

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary-free nature of this molecule allows for shorter delays, but sufficient time is needed for the rigid pyran ring carbons to relax.

-

Scans (NS): Minimum 1024 scans (for <5 mg sample) to resolve diastereomeric splitting.

-

Spectral Width: 0 - 100 ppm (The molecule has no carbonyls or aromatics; optimizing the window increases resolution).

Stereochemical Validation Workflow

The primary challenge in analyzing this compound is distinguishing between a pure enantiomer/diastereomer and a mixture.

Graphviz Diagram: Analysis Workflow

The following diagram outlines the decision logic for assigning the spectrum and validating purity.

Caption: Logical workflow for determining diastereomeric purity via 13C NMR signal multiplicity.

Advanced Validation: 2D NMR Correlations

To confirm the linkage between the pyran ring and the ethanol chain (specifically the C3-C7 bond), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Connectivity Logic

-

C7 (Ethanol CH) should show a strong 3-bond correlation to C2 and C4 of the pyran ring.

-

C3 (Pyran CH) should show a correlation to C8 (Ethanol

).

Graphviz Diagram: HMBC Connectivity

This diagram visualizes the critical correlations required to confirm the structure.

Caption: Key HMBC correlations. Solid lines indicate direct bonds; dashed lines indicate long-range NMR couplings.

Troubleshooting Common Artifacts

-

Missing C7/C8 Signals: In CDCl3, broadening can occur due to intermediate exchange rates of the -NH2/-OH protons affecting the relaxation of adjacent carbons. Solution: Switch to DMSO-d6 or add a drop of D2O to force rapid exchange (though D2O may shift peaks).

-

"Extra" Peaks: If you see small peaks at ~1% intensity of the main peaks, these are likely 13C satellites from the proton spectrum or minor diastereomers. Do not confuse these with impurities.

-

Solvent Overlap: In DMSO-d6, the solvent septet appears at ~39.5 ppm. This is dangerously close to the C3 Pyran signal (~37-38 ppm). Solution: Ensure high shim quality to resolve the C3 signal from the solvent shoulder, or use DEPT-135 (C3 is positive, DMSO is null) to suppress the solvent.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemometric prediction of 13C shifts).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Methodology for distinguishing diastereomers).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for HSQC/HMBC and solvent selection).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for solvent residual peaks).

Sources

"stereochemistry of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol"

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

Abstract

The stereochemical architecture of a molecule is a principal determinant of its biological activity, physicochemical properties, and synthetic accessibility. For drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is not an academic exercise but a prerequisite for rational design and optimization. This guide provides a detailed examination of the stereochemistry of this compound, a molecule incorporating two distinct stereogenic centers. We will dissect the structural nuances arising from these centers, explore strategies for stereocontrolled synthesis, detail robust analytical techniques for characterization, and discuss the profound implications of its stereoisomerism in a pharmacological context.

Foundational Stereochemical Analysis

This compound possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. The chirality of any molecule is a fundamental property stemming from its molecular symmetry.[1] A molecule is chiral if its mirror image is non-superimposable, a condition met by this compound.[1][2]

-

C2 Center: The carbon atom of the ethanol backbone, bonded to the amino group (-NH2), the hydroxymethyl group (-CH2OH), the tetrahydropyran ring, and a hydrogen atom.

-

C3 Center: The carbon atom of the tetrahydropyran ring, bonded to the aminoethanol moiety, a hydrogen atom, and two different carbon atoms within the ring (C2 and C4).

The presence of two stereocenters means the stereoisomers exist as two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.[3]

Table 1: Stereoisomers of this compound

| Absolute Configuration | Stereochemical Relationship | Relative Terminology |

| (2R, 3R) | Enantiomer of (2S, 3S) | anti |

| (2S, 3S) | Enantiomer of (2R, 3R) | anti |

| (2R, 3S) | Enantiomer of (2S, 3R) | syn |

| (2S, 3R) | Enantiomer of (2R, 3S) | syn |

Note: The terms 'syn' and 'anti' describe the relative orientation of the substituents on the C2-C3 bond. While useful, the Cahn-Ingold-Prelog (R/S) nomenclature provides the unambiguous absolute configuration for each stereocenter.[4]

Caption: Stereoisomeric relationships.

Conformational Dynamics and Intramolecular Interactions

The molecule's overall shape is not static. The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain. Furthermore, the proximity of the hydroxyl, amino, and ether oxygen functionalities allows for the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions are critical as they can lock the molecule into a specific, low-energy conformation, profoundly influencing its interaction with biological targets.

Computational and spectroscopic studies on simpler amino alcohols like 2-aminoethanol have confirmed that conformers stabilized by an O-H···N IMHB are significantly more stable.[5][6] For the title compound, the relative stereochemistry dictates the feasibility of this bond.

-

anti Diastereomers ((2R,3R)/(2S,3S)): The substituents are positioned on opposite faces of the C2-C3 bond axis. This arrangement can readily accommodate an O-H···N hydrogen bond, leading to a more compact and rigid conformation.

-

syn Diastereomers ((2R,3S)/(2S,3R)): The substituents are on the same face, which may introduce steric hindrance that weakens or prevents the ideal geometry for the primary O-H···N hydrogen bond. However, other IMHBs, such as N-H···O(pyran) or O-H···O(pyran), may become more favorable.

The existence and strength of these IMHBs directly impact the molecule's polarity, lipophilicity, and presentation of key binding pharmacophores to a receptor or enzyme active site.

Strategies for Stereoselective Synthesis

The synthesis of a single, desired stereoisomer is a central challenge in modern pharmaceutical chemistry. Several robust strategies can be employed to control the stereochemical outcome. The choice of strategy is dictated by the availability of starting materials, scalability, and the desired stereoisomer.

Asymmetric Transfer Hydrogenation (ATH) for Diastereocontrol

One of the most powerful methods for synthesizing γ-amino alcohols involves the diastereoselective reduction of a corresponding β-amino ketone. Asymmetric transfer hydrogenation, often using an Iridium or Ruthenium catalyst with a chiral ligand, can provide excellent diastereoselectivity, allowing for the targeted synthesis of either the syn or anti product depending on the catalyst system chosen.

Expert Insight: The success of this reaction hinges on a "match/mismatch" effect. The inherent chirality of the β-amino ketone substrate will either synergize ("match") or antagonize ("mismatch") the stereodirecting influence of the chiral catalyst. Therefore, screening different enantiomers of the catalyst ligand is essential to optimize selectivity for a given substrate enantiomer.

Caption: Analytical workflow for characterization.

Pharmacological Implications of Stereoisomerism

The differential interaction of stereoisomers with chiral biological systems (enzymes, receptors, transporters) is a cornerstone of pharmacology. It is highly probable that the four stereoisomers of this compound will exhibit distinct pharmacological and toxicological profiles.

-

Eutomer and Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, contribute to side effects, or even have an opposing effect.

-

Pharmacokinetics: Stereoisomers can be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to different plasma concentrations and durations of action.

-

Drug-Receptor Interactions: The precise three-dimensional arrangement of the amino, hydroxyl, and tetrahydropyran groups is critical for binding to a target protein. A change in configuration at either C2 or C3 will alter this spatial arrangement, potentially disrupting key binding interactions like hydrogen bonds or hydrophobic contacts.

Therefore, the development of this compound as a therapeutic agent necessitates the synthesis and biological evaluation of each individual stereoisomer to identify the optimal candidate for clinical progression.

Conclusion

The stereochemistry of this compound is a complex but manageable aspect of its molecular identity. The presence of two stereocenters gives rise to four distinct stereoisomers, whose properties are shaped by their absolute configuration, conformational preferences, and capacity for intramolecular hydrogen bonding. A disciplined approach, combining stereoselective synthesis with a suite of high-resolution analytical techniques like chiral HPLC and 2D NMR, is essential for isolating and unambiguously characterizing each isomer. For researchers in drug development, this rigorous stereochemical control is not merely a matter of chemical purity but a fundamental requirement for ensuring safety, efficacy, and therapeutic innovation.

References

-

Khrustalev, V. N., et al. (2023). "Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives." Russian Journal of Organic Chemistry, 59(5), 785-796. [Link]

-

Nijhuis, W. H. N., et al. (1989). "Stereochemical aspects of the "tert-amino effect". 2. Enantio- and diastereoselectivity in the synthesis of quinolines." The Journal of Organic Chemistry, 54(1), 209-216. [Link]

-

Crimmins, M. T., & Christie, H. S. (2009). "Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A." Organic letters, 11(21), 4874–4877. [Link]

-

Vazquez-Cervantes, E., et al. (2012). "Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives." Journal of the Mexican Chemical Society, 56(2), 142-147. [Link]

-

Somfai, P. (2003). "Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis." DiVA portal. [Link]

-

Uttarakhand Open University. "STEREOCHEMISTRY." UOU. [Link]

-

de Vries, T., et al. (2012). "Enantio- and diastereoselective synthesis of γ-amino alcohols." Chemical Communications, 48(1), 89-91. [Link]

-

Alkabets, O., et al. (2021). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions." Molecules, 26(12), 3556. [Link]

-

Nguyen, T. T. H., et al. (2019). "SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE." Sciforum. [Link]

-

Meland, M., et al. (2019). "Intramolecular Interactions in 2-Aminoethanol and 3-Aminopropanol." The Journal of Physical Chemistry A, 123(34), 7434-7443. [Link]

-

Gedge, D. R., et al. (1979). "β-Halogeno ether synthesis of olefinic alcohols: stereochemistry and conformation of 2-substituted 3-halogenotetrahydro-pyran and -furan precursors." Journal of the Chemical Society, Perkin Transactions 1, 858-863. [Link]

-

ResearchGate. "Structures of chiral amino alcohols and amino acids tested." ResearchGate. [Link]

-

Wikipedia. "Chirality (chemistry)." Wikipedia. [Link]

-

Głowacka, I. E., et al. (2023). "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates." Molecules, 28(3), 1466. [Link]

-

Chadha, A. "Basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis." Course Hero. [Link]

-

LibreTexts. "1.3.2. Stereochemistry of Amino Acids." Chemistry LibreTexts. [Link]

Sources

A Prospective Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol: From Synthesis to Potential Applications

Abstract

This technical guide addresses the novel chemical entity, 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol. A comprehensive review of existing literature reveals a notable absence of documented discovery or historical development for this specific molecule. Consequently, this guide adopts a forward-looking perspective, providing a scientifically grounded framework for researchers and drug development professionals interested in its potential. We will first survey the landscape of structurally related compounds, including the well-documented 2-amino-4H-pyran derivatives and the commercially available isomer, 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. Building upon this foundation, a plausible and detailed synthetic route for the title compound is proposed, complete with a step-by-step protocol and a discussion of the underlying chemical principles. Finally, we will extrapolate from the known biological activities of its analogs to hypothesize potential therapeutic applications and future research directions for this unexplored molecule.

Introduction: The Untapped Potential of a Novel Aminol

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive component for molecular design. When coupled with an amino alcohol functionality, as in the case of this compound, the potential for diverse biological activity becomes significant. Amino alcohols are known pharmacophores, present in various therapeutic agents.

Despite the promising structural alerts, a thorough search of the scientific and patent literature reveals no specific data on the synthesis, discovery, or biological evaluation of this compound. This guide, therefore, serves as a foundational document to catalyze research into this intriguing molecule.

The Known Landscape: A Tale of Isomers and Analogs

While the title compound remains undocumented, a wealth of information exists for its structural relatives. Understanding their synthesis and biological properties provides a crucial context for our prospective analysis.

The 2-Amino-4H-Pyran Family: A Hub of Bioactivity

A significant body of research has focused on 2-amino-4H-pyran derivatives. These compounds are readily synthesized through multicomponent reactions, often involving an aldehyde, a malononitrile, and an active methylene compound.[1][2][3][4][5] These reactions are attractive for their efficiency and atom economy.[1] The resulting polysubstituted 4H-pyrans have been shown to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and antibacterial properties[1]

-

Potential as cognitive enhancers for neurodegenerative diseases[3]

The synthesis of these compounds is typically catalyzed by a base, with various methods employing catalysts from simple organic bases to more complex systems.[3][4]

The Isomeric Landscape: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol

A Proposed Synthetic Pathway for this compound

Leveraging established methodologies in organic synthesis, we propose a multi-step pathway for the preparation of this compound. The rationale behind this proposed synthesis is to build the molecule from readily available starting materials using reliable and well-understood chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a protected amino acid derivative of tetrahydropyran as a key intermediate. This intermediate can be derived from a tetrahydropyran-3-carboxaldehyde, which in turn can be prepared from a suitable dihydropyran precursor.

Proposed Synthesis Workflow

The forward synthesis is envisioned to proceed as follows:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-amino-2-(tetrahydro-2H-pyran-3-yl)acetonitrile (Protected Amino Nitrile)

-

To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add an aqueous solution of potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

-

Dissolve the crude aminonitrile in a solvent like dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Purify the product by column chromatography to yield the protected amino nitrile.

Causality: The Strecker synthesis is a classic and reliable method for the synthesis of α-aminonitriles from aldehydes. The subsequent Boc protection of the amino group is crucial to prevent side reactions during the reduction of the nitrile in the next step.

Step 2: Synthesis of tert-butyl (1-hydroxy-2-(tetrahydro-2H-pyran-3-yl)ethyl)carbamate (Protected Amino Alcohol)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected amino nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) or diisobutylaluminium hydride (DIBAL-H).

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected amino alcohol.

Causality: The reduction of the nitrile to a primary amine followed by in-situ hydrolysis of the intermediate imine to an aldehyde and its subsequent reduction would lead to the desired amino alcohol. Using a strong reducing agent like LiAlH4 is necessary for this transformation.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the protected amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for a few hours.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess acid under reduced pressure.

-

The resulting product can be purified by recrystallization or by conversion to a salt and back-extraction.

Causality: The Boc protecting group is labile under acidic conditions, providing a clean and efficient method for its removal to yield the final amino alcohol.

Hypothesized Biological Activities and Future Research Directions

Given the known biological activities of structurally similar molecules, we can hypothesize several potential applications for this compound that warrant further investigation.

Potential as an Anti-inflammatory and Analgesic Agent

Recent studies on other tetrahydropyran derivatives have shown their potential as analgesic and anti-inflammatory agents.[7] The mechanism of action for some of these compounds involves the opioid system and the inhibition of pro-inflammatory cytokines.[7] Therefore, it would be prudent to screen this compound in relevant in vitro and in vivo models of pain and inflammation.

Exploration in Oncology

The 2-amino-4H-pyran scaffold has been associated with anticancer properties.[2][6] While our target molecule has a saturated pyran ring, the presence of the amino alcohol functionality could still confer cytotoxic or cytostatic activity against various cancer cell lines. High-throughput screening against a panel of cancer cell lines would be a logical first step.

Neurological and CNS Applications

Certain pyran derivatives have been investigated as cognitive enhancers.[3] The ability of small, polar molecules to cross the blood-brain barrier is a key consideration for CNS drug discovery. The physicochemical properties of this compound should be evaluated to assess its potential for CNS penetration and subsequent testing in models of neurodegenerative diseases.

Experimental Workflow for Preliminary Biological Evaluation

Caption: Proposed workflow for the initial biological screening of the title compound.

Conclusion

While the discovery and history of this compound remain to be written, this technical guide provides a comprehensive starting point for its exploration. By examining the synthesis and properties of its analogs, we have proposed a robust synthetic pathway and outlined promising avenues for biological investigation. The journey of this novel molecule from a chemical curiosity to a potential therapeutic agent is now in the hands of the research community. The methodologies and hypotheses presented herein are intended to serve as a catalyst for this exciting endeavor.

References

- Growing Science. (2014, January 30).

- PMC. (2023, February 8).

- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

- SciELO.

- Sigma-Aldrich. 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol.

- Google Patents. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.

- UCLA Garg Lab.

- ResearchGate. Synthesis of 2-amino-4H-pyran-3-carbonitriles 3a-q a.

- Google Patents. EP-0033538-A2 - 6(R)-(2-(8'-acyloxy-2'-methyl-6'-methyl (or hydrogen)-polyhydronaphthyl-1')-ethyl)-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-ones, the hydroxy acid form of said pyranones.

- PubMed. (2020, November).

- Googleapis.com.

- Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.

- ResearchGate. (2025, August 7).

- PubMed. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.

- BLDpharm. 786684-00-2|2-[(Tetrahydro-2H-pyran-4-yl)amino]ethanol.

- Sigma-Aldrich. 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol.

- ResearchGate. (2025, August 7). Synthesis and biological activities of long chain 2-amino alcohols.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol | 889949-63-7 [sigmaaldrich.com]

"solubility of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol in organic solvents"

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol , a critical bifunctional building block in medicinal chemistry. Due to the specific regiochemistry of the pyran-3-yl substituent, this molecule exhibits a distinct amphiphilic profile compared to its acyclic analogs. This document details the physicochemical drivers of its solubility, predictive modeling for solvent selection, and validated protocols for experimental determination.

Molecular Physicochemical Profile

Understanding the solubility of this compound requires a deconstruction of its functional moieties. The molecule is a

| Feature | Moiety | Contribution to Solvation |

| H-Bond Donor | Primary Amine ( | Facilitates high solubility in protic solvents (Water, MeOH) via strong dipole-dipole interactions. |

| H-Bond Acceptor | Pyran Oxygen, Amine, Hydroxyl | Enables interaction with protic solvents; limited interaction with non-polar solvents. |

| Lipophilicity | Tetrahydropyran (THP) Ring | Provides a hydrophobic core ( |

| Chirality | Chiral Center at | Solid-state packing energy (lattice energy) will significantly influence dissolution rates. Racemates typically have lower solubility than pure enantiomers due to packing density. |

Estimated Parameters:

-

LogP (Octanol/Water):

to -

pKa (Conjugate Acid):

(Typical for -

Polar Surface Area (PSA):

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute’s specific functional groups. These classifications are derived from the "Like Dissolves Like" principle and dielectric constant analysis.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Insight |

| Polar Protic | Water, Methanol, Ethanol | High ( | Primary solvation driven by H-bonding with |

| Polar Aprotic | DMSO, DMF, DMAc | High ( | Strong dipole interactions disrupt the crystal lattice. Ideal for stock solutions in biological assays. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The THP ring provides sufficient lipophilicity to solvate in DCM. Key solvent for extraction from basic aqueous layers. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Good solubility due to ether-ether compatibility, though less than alcohols. Useful for anhydrous reactions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Low to Moderate | Solubility drops significantly compared to alcohols. Often used as an anti-solvent or for crystallization. |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble / Very Low | Lack of polar interactions makes these excellent anti-solvents for precipitation/crystallization. |

Thermodynamic & Kinetic Considerations

Dissolution Mechanism

The dissolution of this compound is enthalpy-driven in polar solvents. The breaking of the crystal lattice (endothermic) is compensated by the high solvation energy of the amine and hydroxyl groups (exothermic).

-

pH Dependence: As a base, solubility in water is pH-dependent.

-

pH < 8: Protonation of the amine (

) drastically increases aqueous solubility. -

pH > 10: The neutral species predominates, allowing for extraction into organic solvents like DCM or EtOAc.

-

Visualization: Solvation & Extraction Logic

Figure 1: pH-dependent solubility switch for extraction and purification workflows.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise data for your specific batch (polymorphs can affect solubility), follow this standard operating procedure (SOP).

Objective: Determine saturation solubility (

Materials:

-

Analyte: this compound

-

Solvents: HPLC grade (MeOH, DCM, Water, Toluene)

-

Equipment: Temperature-controlled shaker, 0.45

m PTFE syringe filters.

Workflow:

-

Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at

for 24 hours. Ensure solid remains visible (if dissolved, add more solid). -

Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.

-

Quantification (Gravimetric):

-

Pipette a known volume (

) of filtrate into a pre-weighed vessel ( -

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the dried residue (

). -

Calculation:

-

Critical Control Point: For high-boiling solvents (DMSO, Water), use HPLC-UV or LC-MS quantification instead of evaporation to prevent degradation or incomplete drying.

Applications in Purification (Crystallization)

The solubility differential between alcohols and hydrocarbons is the primary lever for purification.

Recommended Crystallization System:

-

Solvent: Ethanol or Isopropanol (Dissolves the compound hot).

-

Anti-Solvent: Heptane or Hexane (Induces precipitation upon cooling).

Protocol:

-

Dissolve crude material in minimal boiling Ethanol.

-

Slowly add Heptane until slight turbidity persists.

-

Add a drop of Ethanol to clear the solution.

-

Allow to cool slowly to Room Temperature, then to

. -

Filter crystals and wash with cold Heptane.

References

-

Sigma-Aldrich. (2023). Product Specification: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. Link (Used as structural analog proxy).

-

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

-

Bide Pharmatech. (2023). Safety Data Sheet: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. Link

-

Jouyban, A. (2010). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details methodologies for the enantioselective synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol, a chiral building block of significant interest in medicinal chemistry and drug discovery. The vicinal amino alcohol moiety, coupled with the tetrahydropyran scaffold, presents a unique structural motif found in various biologically active molecules. This document provides in-depth technical insights and step-by-step protocols for two primary synthetic strategies: a catalyst-controlled asymmetric Strecker-based approach and a chemoenzymatic resolution method.

Introduction

The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern organic synthesis, driven by their prevalence in pharmaceuticals and natural products.[1][2] The target molecule, this compound, incorporates a tetrahydropyran ring, a privileged heterocyclic motif in drug design.[3] This guide focuses on robust and scalable methods to access specific enantiomers of this compound, a critical requirement for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates.

Strategic Approaches

Two principal strategies for the enantioselective synthesis of the target molecule are presented, each with distinct advantages and considerations.

-

Asymmetric Strecker Reaction followed by Nitrile Reduction: This approach builds the chiral amino alcohol functionality directly onto the tetrahydropyran scaffold. The key step is the catalytic asymmetric addition of a cyanide source to an imine derived from 3-formyltetrahydropyran. Subsequent reduction of the resulting α-aminonitrile affords the desired amino alcohol. This method offers excellent control over the newly formed stereocenter.[4][5]

-

Enzymatic Kinetic Resolution: This strategy involves the preparation of a racemic mixture of this compound, followed by the selective enzymatic acylation of one enantiomer. This leaves the unreacted enantiomer in high enantiomeric purity. Lipases are particularly effective for this type of resolution, offering high selectivity under mild reaction conditions.[6][7]

Strategy 1: Asymmetric Strecker Reaction and Reduction

This pathway involves a two-step sequence starting from the readily available 3-formyltetrahydropyran. The first step establishes the crucial C-N bond and the stereocenter via a catalytic asymmetric Strecker reaction. The second step reduces the nitrile to the primary amine of the final product.

Protocol 1.1: Asymmetric Strecker Reaction of 3-(Tetrahydro-2H-pyran-3-yl)imine

The enantioselective addition of cyanide to the imine derived from 3-formyltetrahydropyran can be achieved using various catalytic systems. Here, we detail a protocol employing a chiral titanium-based catalyst, known for its high efficiency and enantioselectivity in imine cyanation.[8]

Diagram: Asymmetric Strecker Synthesis Workflow

Caption: Workflow for the Asymmetric Strecker Synthesis Approach.

Materials:

-

3-Formyltetrahydropyran

-

N-Source (e.g., Benzylamine or Boc-amine)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Chiral Ligand (e.g., (R)-H₈-BINOL or a suitable salen-type ligand)

-

Cyanide Source (e.g., Trimethylsilyl cyanide (TMSCN))

-

Anhydrous Toluene

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation (in-situ):

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral ligand (5.5 mol%) in anhydrous toluene.

-

Add titanium(IV) isopropoxide (5 mol%) and stir the mixture at room temperature for 1 hour to form the chiral titanium complex.

-

-

Imine Formation (in-situ):

-

To a separate flask containing a solution of 3-formyltetrahydropyran (1.0 eq) in anhydrous toluene, add the N-source (1.05 eq).

-

Add anhydrous MgSO₄ to the mixture and stir at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

-

-

Asymmetric Cyanation:

-

Filter the imine solution to remove the MgSO₄ and add it to the pre-formed chiral titanium catalyst solution under a nitrogen atmosphere.

-

Cool the reaction mixture to the optimized temperature (typically between -20 °C and room temperature, this may require optimization for the specific substrate).

-

Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC or HPLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude α-aminonitrile can be purified by column chromatography on silica gel.

-

Expected Outcome: This procedure is expected to yield the chiral α-aminonitrile with high enantiomeric excess (ee). The absolute configuration of the product will depend on the chirality of the ligand used.

Protocol 1.2: Reduction of the α-Aminonitrile

The resulting α-aminonitrile is then reduced to the target vicinal amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

-

Chiral α-aminonitrile from Protocol 1.1

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Aminonitrile:

-

Dissolve the chiral α-aminonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Alternatively, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amino alcohol can be purified by column chromatography or crystallization.

-

Data Summary Table: Asymmetric Strecker Route

| Step | Key Reagents | Typical Yield | Typical ee |

| Asymmetric Cyanation | Ti(OiPr)₄, Chiral Ligand, TMSCN | 70-90% | >90% |

| Nitrile Reduction | LiAlH₄ | 80-95% | No racemization |

Strategy 2: Chemoenzymatic Kinetic Resolution

This approach begins with the synthesis of the racemic amino alcohol, which is then subjected to enzymatic kinetic resolution. This method is particularly advantageous due to the high selectivity of enzymes and the mild reaction conditions.

Protocol 2.1: Synthesis of Racemic this compound

The racemic amino alcohol can be prepared via a standard, non-asymmetric Strecker reaction followed by reduction, or by other established methods for the synthesis of vicinal amino alcohols.

Protocol 2.2: Enzymatic Kinetic Resolution using Lipase

This protocol utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic amino alcohol.

Diagram: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for the Enzymatic Kinetic Resolution Approach.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

-

Acyl Donor (e.g., Ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., Toluene, THF, or tert-butyl methyl ether)

-

Molecular sieves (optional, for anhydrous conditions)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a flask containing the racemic amino alcohol (1.0 eq) dissolved in the chosen anhydrous organic solvent, add the immobilized lipase (typically 5-10% by weight of the substrate).

-

Add the acyl donor (0.5-0.6 eq to target ~50% conversion). Using a slight excess of the limiting reagent can be beneficial.

-

-

Enzymatic Reaction:

-

Stir the mixture at a controlled temperature (typically 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

The unreacted amino alcohol and the acylated product can be separated by column chromatography on silica gel. The difference in polarity between the free amino alcohol and the acylated amine allows for straightforward separation.

-

-

Deprotection (if necessary):

-

The acylated enantiomer can be hydrolyzed back to the free amino alcohol using standard basic or acidic conditions, providing access to the other enantiomer of the target molecule.

-

Data Summary Table: Enzymatic Resolution Route

| Step | Key Reagents | Typical Conversion | Typical ee (unreacted alcohol) |

| Kinetic Resolution | Immobilized Lipase, Acyl Donor | ~50% | >99% |

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through either a catalyst-controlled asymmetric Strecker reaction followed by reduction or through an enzymatic kinetic resolution. The choice of strategy will depend on factors such as the availability of starting materials, the desired enantiomer, and scalability requirements. The protocols provided herein offer a robust starting point for researchers in the field, with the understanding that optimization of reaction conditions may be necessary for specific applications.

References

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. RSC Advances, (2025).[1]

-

Seayad, A. M., Ramalingam, B., Yoshinaga, K., Nagata, T., & Chai, C. L. L. (2010). Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature. Organic Letters, 12(2), 264-267.[8]

-

Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. European Journal of Organic Chemistry, (2023).[9][10][11]

-

Wang, H.-Y., Zheng, C.-W., Chai, Z., Zhang, J.-X., & Zhao, G. (2016). Asymmetric cyanation of imines via dipeptide-derived organophosphine dual-reagent catalysis. Nature Communications, 7, 12720.[12]

-

Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1636-1650.[13]

-

Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1123.[3]

-

Vedejs, E., & Fields, S. C. (1996). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 118(40), 9557-9565.[14]

-

Enders, D., & Shilvock, J. P. (2000). Asymmetric organocatalytic methods for the synthesis of functionalized 3,4-dihydropyran derivatives. Chemical Society Reviews, 29(5), 359-373.[15]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12223-12255.[16]

-

Enders, D., & Grondal, C. (2011). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Angewandte Chemie International Edition, 50(4), 918-921.[17]

-

An efficient organocatalytic asymmetric synthesis of 2,3,4‐trisubstituted tetrahydrofurans and tetrahydropyrans has been developed using tandem iminium−enamine catalysis. Angewandte Chemie International Edition, 57(40), 13249-13253.[18]

-

Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(i), 205-248.[4]

-

Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.[5]

-

Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.[19]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(20), 3749.[20]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).[21]

-

Pan, S. C., & List, B. (2008). The catalytic acylcyanation of imines. Chemistry–An Asian Journal, 3(2), 430-437.[22]

-

Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.[6]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(10), 18456-18475.[7]

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 583(7818), 755-761.[2]

-

Gotor, V., Brieva, R., & Rebolledo, F. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 13(10), 1057-1061.[23]

-

Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents.[24]

Sources

- 1. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.rug.nl [pure.rug.nl]

- 4. arkat-usa.org [arkat-usa.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric cyanation of imines via dipeptide-derived organophosphine dual-reagent catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 17. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strecker Synthesis [organic-chemistry.org]

- 22. The catalytic acylcyanation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Tetrahydropyran Scaffold in Asymmetric Synthesis: Application Notes on 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol as a Potential Chiral Auxiliary

Introduction: The Quest for Chirality and the Role of Auxiliaries

In the landscape of modern drug discovery and natural product synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable method for introducing chirality into a molecule.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed, having imparted its chiral information to the product.